
GW1929
Übersicht
Beschreibung
GW1929 ist ein potenter, oral wirksamer Agonist des Peroxisomenproliferator-aktivierten Rezeptors gamma (PPARγ). Er ist bekannt für seine antidiabetische Wirksamkeit und sein neuroprotektives Potenzial. Diese Verbindung wurde ausgiebig auf ihre Fähigkeit untersucht, den Peroxisomenproliferator-aktivierten Rezeptor gamma zu aktivieren, der eine entscheidende Rolle bei der Regulierung des Glukose- und Lipidstoffwechsels spielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion spezifischer chemischer Zwischenprodukte beinhaltet. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung der Grundstruktur: Die Grundstruktur von this compound wird durch die Reaktion eines Benzoylphenylamine-Derivats mit einem Tyrosin-Derivat gebildet.
Kupplungsreaktion: Die Grundstruktur wird dann durch eine Etherbindung mit einem Pyridin-Derivat gekoppelt.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Moderne Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GW1929 is synthesized through a multi-step process involving the reaction of specific chemical intermediates. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed by reacting a benzoylphenylamine derivative with a tyrosine derivative.
Coupling reaction: The core structure is then coupled with a pyridine derivative through an ether linkage.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GW1929 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung demethylierter Produkte führen.
Substitution: Substitutionsreaktionen können an bestimmten Positionen an den aromatischen Ringen auftreten
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, demethylierte und substituierte Derivate von this compound. Diese Derivate werden oft auf ihre potenziellen biologischen Aktivitäten untersucht .
Wissenschaftliche Forschungsanwendungen
GW1929 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Aktivierung des Peroxisomenproliferator-aktivierten Rezeptors gamma und seine Auswirkungen auf Stoffwechselwege zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation der Genexpression und der Zelldifferenzierung.
Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen bei der Behandlung von Diabetes, Fettleibigkeit und neurodegenerativen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf Stoffwechselstörungen abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an und Aktivierung des Peroxisomenproliferator-aktivierten Rezeptors gamma. Diese Aktivierung führt zur Modulation der Genexpression, die am Glukose- und Lipidstoffwechsel beteiligt ist. Zu den molekularen Zielstrukturen gehören Gene, die für die Insulinsensitivität, die Adipogenese und die Entzündung verantwortlich sind. Die beteiligten Signalwege umfassen den Peroxisomenproliferator-aktivierten Rezeptor gamma-Signalweg, der eine Schlüsselrolle bei der Regulierung der metabolischen Homöostase spielt .
Wirkmechanismus
GW1929 exerts its effects by binding to and activating peroxisome proliferator-activated receptor gamma. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism. The molecular targets include genes responsible for insulin sensitivity, adipogenesis, and inflammation. The pathways involved include the peroxisome proliferator-activated receptor gamma signaling pathway, which plays a key role in regulating metabolic homeostasis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rosiglitazon: Ein weiterer Agonist des Peroxisomenproliferator-aktivierten Rezeptors gamma mit ähnlichen antidiabetischen Wirkungen.
Pioglitazon: Eine Thiazolidindion-Verbindung, die auch den Peroxisomenproliferator-aktivierten Rezeptor gamma aktiviert und zur Behandlung von Typ-2-Diabetes eingesetzt wird.
Troglitazon: Ein älterer Agonist des Peroxisomenproliferator-aktivierten Rezeptors gamma mit ähnlichen Eigenschaften, der jedoch aufgrund von Sicherheitsbedenken vom Markt genommen wurde .
Einzigartigkeit von GW1929
This compound ist einzigartig durch seine Nicht-Thiazolidindion-Struktur, die es von anderen Agonisten des Peroxisomenproliferator-aktivierten Rezeptors gamma wie Rosiglitazon und Pioglitazon unterscheidet. Dieser strukturelle Unterschied trägt zu seinem einzigartigen pharmakologischen Profil und seinen potenziellen therapeutischen Vorteilen bei .
Biologische Aktivität
GW1929 is a non-thiazolidinedione (non-TZD) agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cellular differentiation. This article explores the biological activity of this compound, focusing on its effects on metabolic parameters, neuroprotection, and macrophage polarization.
This compound activates PPARγ, leading to various downstream effects, including:
- Regulation of Gene Expression : this compound influences the expression of genes involved in lipogenesis and fatty acid metabolism in adipose tissues and liver .
- Anti-inflammatory Effects : By modulating macrophage polarization, this compound promotes an anti-inflammatory M2 phenotype, reducing hepatic inflammation and fibrosis .
Glucose and Lipid Metabolism
In studies involving Zucker diabetic fatty rats, this compound treatment resulted in:
- Decreased Free Fatty Acids (FFA) : Initial reductions in circulating FFA levels were observed, followed by decreases in glucose and triglyceride levels .
- Gene Regulation : Comprehensive mRNA profiling revealed that this compound directly or indirectly regulated numerous genes associated with lipid metabolism .
Table 1: Effects of this compound on Metabolic Parameters
Parameter | Effect | Study Reference |
---|---|---|
Circulating FFA | Decreased | |
Blood Glucose | Decreased | |
Triglycerides | Decreased | |
Gene Expression | Upregulation of lipogenic genes |
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in models of ischemic injury:
- Cerebral Ischemia : In gerbils subjected to global cerebral ischemia, this compound treatment significantly improved neurobehavioral deficits and reduced hippocampal damage. This was associated with decreased levels of inflammatory markers such as TNFα and IL-6 .
- Apoptosis Reduction : this compound treatment led to a significant reduction in apoptotic DNA fragmentation in the hippocampus .
Table 2: Neuroprotective Outcomes of this compound
Outcome | Result | Study Reference |
---|---|---|
Neurobehavioral Deficits | Ameliorated | |
Hippocampal Damage | Reduced | |
Inflammatory Markers | Decreased |
Macrophage Polarization
Recent studies have explored the selective targeting of PPARγ activation in macrophages using this compound:
- Dendrimer-GW1929 Conjugates : A novel delivery system utilizing dendrimer nanoparticles linked to this compound showed enhanced accumulation in hepatic macrophages, promoting an anti-inflammatory response while minimizing systemic side effects .
- IL-10 Expression : Treatment with DGNS-GW (dendrimer-GW1929) resulted in a fourfold increase in IL-10 expression compared to controls, indicating a strong anti-inflammatory effect .
Table 3: Macrophage Polarization Effects
Eigenschaften
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQMRBZOBKYXCG-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043803 | |
Record name | GW1929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196808-24-9 | |
Record name | GW 1929 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196808-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 1929 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW1929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-1929 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GW1929 is a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , , , ]. Upon binding to PPARγ, this compound induces a conformational change that promotes the recruitment of coactivator proteins and facilitates the interaction with specific DNA sequences known as PPAR response elements (PPREs) [, ]. This interaction modulates the transcription of various genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation [, , , , ]. For example, this compound has been shown to:
- Increase insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue [, ].
- Improve lipid profiles by promoting fatty acid uptake and storage in adipocytes [].
- Inhibit the production of pro-inflammatory cytokines (e.g., TNFα, IL-6) [, , ].
- Suppress the proliferation and induce apoptosis in various cancer cell lines [, , ].
ANone:
ANone: The research papers provided do not specifically address the material compatibility and stability of this compound under various conditions. Further investigation is needed to determine its performance and applications in different material contexts.
A: this compound is not described as a catalyst in the provided research. It functions as a ligand, binding to and modulating the activity of PPARγ. Its applications are primarily focused on its pharmacological effects in various disease models [, , , , , , , , ].
A: While not extensively discussed, computational methods have been utilized. One study employed computer-aided optimization of a this compound derivative to develop a photohormone with enhanced PPARγ activation upon light exposure []. This suggests the potential for further computational studies to explore structure-activity relationships and design novel PPARγ modulators.
ANone: Information on the stability of this compound under various storage conditions or its formulation strategies to enhance solubility, bioavailability, or stability is not provided in the research papers.
ANone: The research papers do not focus on SHE regulations for this compound. As a research compound, standard laboratory safety protocols for handling and disposal should be followed. Further investigation into specific regulatory guidelines is necessary if developing this compound for clinical applications.
ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:
- Inhibition of Cancer Cell Proliferation and Invasion: this compound suppressed the growth and invasion of various cancer cell lines, including tongue carcinoma [], non-small cell lung carcinoma [, ], and hepatocellular carcinoma [].
- Anti-inflammatory Effects in Macrophages: this compound attenuated the production of pro-inflammatory mediators like TNFα, IL-6, and nitric oxide in macrophages stimulated with LPS or IFNγ [, , , ].
- Improvement in Metabolic Parameters in Diabetic Rats: this compound improved glucose tolerance, reduced circulating free fatty acids and triglycerides, and increased insulin sensitivity in Zucker diabetic fatty rats [, ].
- Reduction of Atherosclerotic Lesions: In mouse models of atherosclerosis, this compound inhibited foam cell formation and reduced the expression of matrix metalloproteinases, suggesting a potential for limiting plaque development [, ].
- Neuroprotection in Cerebral Ischemia: In a rat model of focal cerebral ischemia-reperfusion injury, this compound exhibited neuroprotective effects, reducing infarct size and improving neurological function, potentially through its anti-inflammatory and anti-apoptotic properties [].
- Attenuation of Renal Injury: this compound protected against cisplatin-induced nephrotoxicity in mice, likely by reducing oxidative stress and cell death in renal tubular epithelial cells [].
- Amelioration of Ovarian Fibrosis in PCOS: In a rat model of polycystic ovary syndrome (PCOS), this compound alleviated ovarian fibrosis and restored ovarian function, potentially through modulation of the PPARγ/TGF-β1/Smad signaling pathway [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.